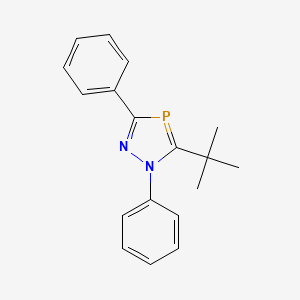
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole typically involves the reaction of tert-butylphosphine with diphenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form coordination bonds with metal centers, influencing catalytic activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating biological functions.
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl-3,4-diphenyl-1,2,4-triazol-5-ylidenes: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Contains a phosphine group with different substituents.
Uniqueness
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis and material science.
Propiedades
Número CAS |
93756-85-5 |
|---|---|
Fórmula molecular |
C18H19N2P |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
5-tert-butyl-1,3-diphenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C18H19N2P/c1-18(2,3)17-20(15-12-8-5-9-13-15)19-16(21-17)14-10-6-4-7-11-14/h4-13H,1-3H3 |
Clave InChI |
SHIIKSXPDATGOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=PC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14370515.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
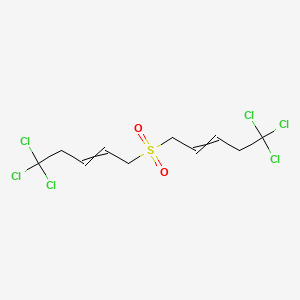
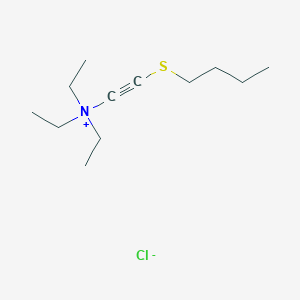

![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
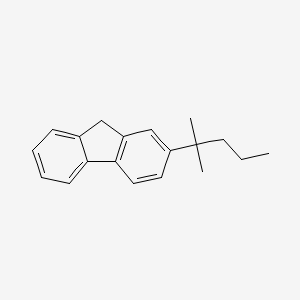
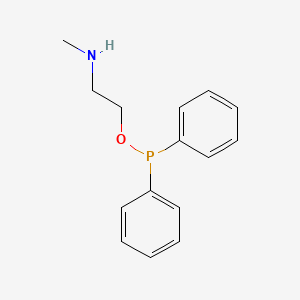

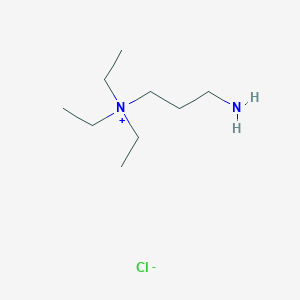
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)

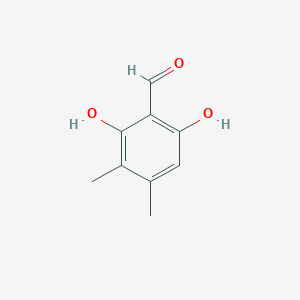
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
